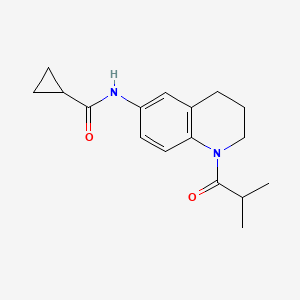

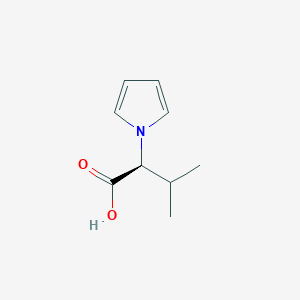

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydroquinoline derivatives are a large group of natural products . They have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . This code represents the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Synthesis of Isoquinoline Derivatives

Isoquinoline derivatives, closely related to "N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide," have been synthesized through metal-free oxidative functionalization of C(sp3)–H bonds in ketones and alcohols. This method involves C(sp3)–H bond cleavage, alkylation, and intramolecular cyclization, yielding 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives. These products can be further transformed into tetrahydrofuro[2,3-c]isoquinolin-5(2H)-one derivatives, showcasing a versatile approach for constructing complex isoquinoline scaffolds (Zhu, Zhou, & Xia, 2016).

Anticancer Potential

Research has explored 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, displaying cytotoxicity towards prostate cancer cells. The specific compound, exhibiting enhanced anti-HDAC and antiproliferative activity, underscores the potential of tetrahydroquinoline derivatives in cancer therapy (Liu et al., 2015).

Catalytic Processes and Aminocyclization

Copper-catalyzed radical-promoted aminocyclization of acrylamides, including those structurally similar to the compound , facilitates the construction of isoquinoline-1,3-diones. This process utilizes N-fluorobenzenesulfonimide (NFSI) as the amination reagent, highlighting a novel approach for synthesizing heterocyclic scaffolds with potential pharmacological applications (Xia et al., 2016).

Novel Derivatives for Therapeutic Research

The synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines illustrates the ongoing exploration of tetrahydroquinoline derivatives for therapeutic applications. Such compounds are prepared through innovative synthetic routes, indicating their relevance in drug discovery and development efforts (Aghekyan et al., 2009).

Cyclization Cascades and Heterocyclic Scaffolds

The use of N-amidyl radicals in cyclization cascades presents a method for generating highly functionalized heterocyclic scaffolds. This technique exemplifies the chemical diversity achievable with tetrahydroquinoline derivatives, supporting their utility in complex molecule synthesis and potential drug design (Fuentes et al., 2015).

Propiedades

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-9-3-4-13-10-14(7-8-15(13)19)18-16(20)12-5-6-12/h7-8,10-12H,3-6,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQPZUPCZCQCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2896469.png)

![3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2896479.png)

![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)

![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)

![1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2896487.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide](/img/structure/B2896488.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2896491.png)